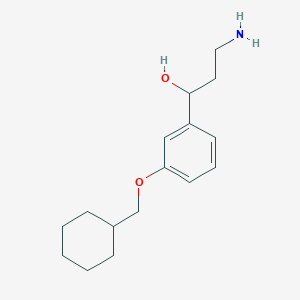
3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol
描述
3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the late 1970s. It was developed as a potential alternative to morphine for the treatment of pain, but its use has been limited due to its potential for abuse and addiction. Despite these limitations, AH-7921 has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.
作用机制
3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol acts as an agonist at the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. When 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol binds to the mu-opioid receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin, which are associated with feelings of pleasure and reward. This mechanism of action is similar to that of other opioid drugs, such as morphine and fentanyl.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol are similar to those of other opioid drugs. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. In addition, 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol has been shown to produce physical dependence and withdrawal symptoms in animals, similar to other opioids.
实验室实验的优点和局限性
3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol has been used as a research tool to study the mechanisms of opioid receptor activation and the development of tolerance and dependence. Its unique chemical structure and pharmacological properties make it a valuable tool for studying the opioid system. However, its potential for abuse and addiction, as well as its limited therapeutic applications, make it a challenging drug to work with in the laboratory.
未来方向
There are several potential future directions for research on 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol. One area of interest is the development of new opioid drugs that are less addictive and have fewer side effects than current treatments. Another area of interest is the development of new research tools to study the opioid system, including the development of new ligands and imaging agents. Finally, there is a need for further research on the mechanisms of opioid receptor activation and the development of tolerance and dependence, in order to develop more effective treatments for opioid addiction.
科学研究应用
3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol has been studied for its potential therapeutic applications, including its use as an analgesic and as a treatment for opioid addiction. It has also been studied for its effects on the central nervous system and its potential for abuse and addiction. In addition, 3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol has been used as a research tool to study the mechanisms of opioid receptor activation and the development of tolerance and dependence.
属性
IUPAC Name |
3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIGGYYSZBWCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



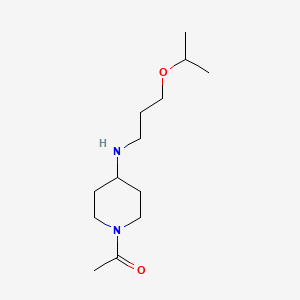
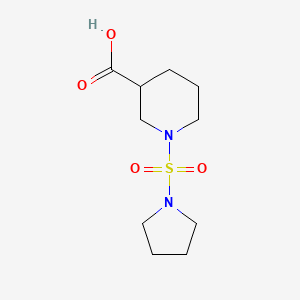
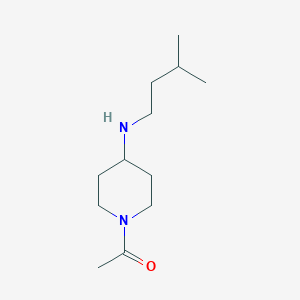
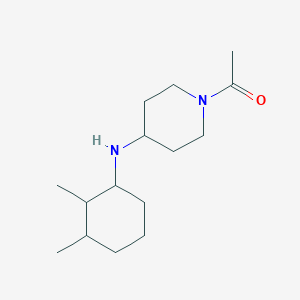
![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)
![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)

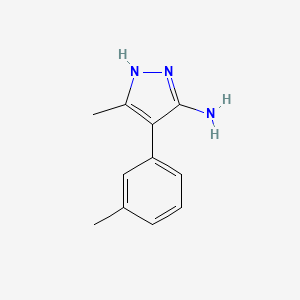

![1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1293079.png)
![2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline](/img/structure/B1293080.png)
![2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide](/img/structure/B1293081.png)
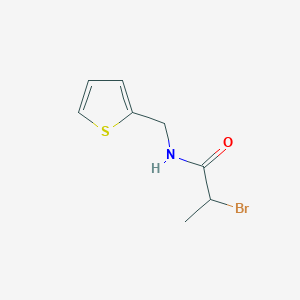
![2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1293083.png)